molecular formula C12H11N3O B6611753 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile CAS No. 95174-97-3

3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile

Cat. No.: B6611753
CAS No.: 95174-97-3
M. Wt: 213.23 g/mol
InChI Key: AMPKYZKTSQSMHG-UHFFFAOYSA-N
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Description

3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile (CAS 95174-97-3) is a high-purity chemical compound offered with a minimum purity of 98% . This phthalazinone derivative is supplied for research and further manufacturing applications and is not intended for direct human use . The compound has a molecular formula of C₁₂H₁₁N₃O and a molecular weight of 213.24 g/mol . Its structure is defined by the canonical SMILES string CC1=NN(CCC#N)C(=O)C2=CC=CC=C21 . Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed and cause skin, eye, or respiratory irritation . Always refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Properties

IUPAC Name

3-(4-methyl-1-oxophthalazin-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-10-5-2-3-6-11(10)12(16)15(14-9)8-4-7-13/h2-3,5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPKYZKTSQSMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95174-97-3
Record name 3-(4-METHYL-1-OXO-2(1H)-PHTHALAZINYL)PROPANENITRILE
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Preparation Methods

Michael Addition of Acrylonitrile to 4-Methyl-1-(2H)-phthalazinone

The most widely reported synthesis involves a Michael addition reaction between 4-methyl-1-(2H)-phthalazinone (1 ) and acrylonitrile (2 ) in the presence of pyridine as a base.

Reaction Conditions and Procedure

A mixture of 1 (1.4 mmol), acrylonitrile (10 mL), and pyridine (3 mL) is refluxed for 2 hours. The cooled reaction mixture is acidified to pH 6 using 6 N HCl, extracted with dichloromethane, and purified via column chromatography (hexane:ethyl acetate, 8:2) to yield the target compound as a crystalline solid (90% yield).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the phthalazinone’s NH group on the β-carbon of acrylonitrile, facilitated by pyridine’s base-mediated deprotonation. The resulting enolate intermediate stabilizes through resonance, culminating in the formation of the propanenitrile side chain (Fig. 1).

Table 1: Optimization of Michael Addition Conditions

ParameterOptimal ValueImpact on Yield
SolventPyridineMaximizes base strength
TemperatureReflux (≈120°C)Accelerates kinetics
Reaction Time2 hoursCompletes conversion
Work-upColumn chromatographyEnsures purity

Alternative Pathways and Limitations

While the Michael addition dominates literature, alternative routes have been explored:

Hydrazide Intermediate Route

A multi-step synthesis starting from 2-acetylbenzoic acid involves hydrazine hydrate condensation to form 4-methylphthalazin-1(2H)-one, followed by hydrazide formation and subsequent acrylonitrile coupling. However, this method suffers from lower yields (76–86%) and longer reaction times (6–7 hours).

Challenges in Triazole Hybrid Synthesis

Efforts to integrate triazole moieties via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) resulted in byproduct formation and reduced yields (45–72%), highlighting the superiority of the Michael addition for straightforward synthesis.

Structural Characterization

Spectroscopic Analysis

IR Spectroscopy : The nitrile group (-C≡N) exhibits a sharp absorption band at 2248–2250 cm⁻¹, while the phthalazinone carbonyl (C=O) appears at 1649–1656 cm⁻¹.
¹H NMR : Key signals include a triplet for the -CH₂CN protons (δ 2.79 ppm, J = 6.6 Hz) and a singlet for the phthalazinone aromatic proton (δ 5.90 ppm).
¹³C NMR : The nitrile carbon resonates at δ 117.1 ppm, corroborating successful acrylonitrile incorporation.

Table 2: Spectral Data for this compound

TechniqueKey SignalsAssignment
IR (KBr)2250 cm⁻¹, 1651 cm⁻¹-C≡N, C=O
¹H NMRδ 2.79 (t, J=6.6 Hz), δ 5.90 (s)-CH₂CN, phthalazinone H
¹³C NMRδ 117.1, δ 158.8-C≡N, C=O

Reaction Optimization and Scalability

Solvent and Base Selection

Pyridine outperforms alternatives (e.g., triethylamine) due to its dual role as a base and solvent, enhancing reaction homogeneity and reducing side reactions.

Temperature and Time Dependence

Prolonged reflux (>3 hours) induces decomposition, whereas shorter durations (<1.5 hours) result in incomplete conversion. The 2-hour window balances efficiency and product stability.

Purification Strategies

Column chromatography with hexane:ethyl acetate (8:2) achieves >95% purity, avoiding recrystallization pitfalls such as co-precipitation of byproducts.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYield (%)Time (h)Complexity
Michael Addition902Low
Hydrazide Route76–866–7High
Click Chemistry45–720.5–7Moderate

The Michael addition route stands out for its simplicity, scalability, and cost-effectiveness, making it the method of choice for industrial and laboratory settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Core Structural Variations
Compound Name Core Structure Key Substituents Spectral Data (Selected) Synthesis Yield Biological Activity References
3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile Phthalazinone 4-Methyl, propanenitrile NMR data not provided; isomer differentiation via δ 4.28 ppm (1H singlet in analog) N/A Not reported
3-(4-((1S,2S,3S)-1,2-Bis(Benzyloxy)-3-Hydroxybutyl)-1H-Pyrazol-1-yl)propanenitrile Pyrazole Bis-benzyloxy hydroxybutyl, propanenitrile IR: 2223 cm⁻¹ (C≡N); ¹H NMR: δ 4.92 ppm (CH₂) 46% Antiviral (implied)
3-Oxo-3-(1-methylindolyl)propanenitrile Indole 1-Methylindole, 3-oxo-propanenitrile Reactivity with enamines and hydrazines noted N/A Synthetic intermediate
3-(4-Oxo-3-phenylthiazolidin-2-ylidene)propanenitrile (Isomer 32) Thiazolidinone 4-Oxo-3-phenylthiazolidin-2-ylidene, propanenitrile ¹H NMR: δ 4.28 ppm (singlet, excluded isomer) N/A Not reported
Phosphoramidite-linked propanenitrile () Nucleoside analog Phosphoramidite, tert-butyldimethylsilyl, bis(4-methoxyphenyl)phenyl methoxy Complex ¹H/¹³C NMR shifts; structural validation via X-ray (SHELX/ORTEP implied) N/A Antiviral (potential)
2.2. Key Observations
  • Synthetic Accessibility : Pyrazole-linked propanenitrile (46% yield) contrasts with lower yields in phthalazine derivatives, possibly due to steric hindrance or purification challenges.
  • Spectroscopic Differentiation: The δ 4.28 ppm singlet in ¹H NMR distinguishes thiazolidinone isomers from phthalazinone analogs .
  • Reactivity: Indole-propanenitriles undergo diverse reactions (e.g., with hydroxylamine to form isoxazoles), whereas phthalazinone derivatives may favor nucleophilic attacks at the nitrile group .
  • Biological Potential: Pyrazole and nucleoside analogs show implied antiviral activity, suggesting the phthalazinone variant could be optimized for similar targets .

Research Findings and Implications

  • Structural Influence on Properties: The phthalazinone core’s planar aromaticity may enhance π-π stacking in protein binding compared to non-aromatic thiazolidinones. Nitrile groups in all analogs confer polarity, impacting solubility and metabolic stability.
  • Synthetic Challenges: Lower yields in pyrazole derivatives highlight the need for optimized coupling protocols for phthalazinone systems. Isomer differentiation (e.g., thiazole vs. phthalazinone) relies heavily on NMR and IR spectroscopy .
  • Computational Tools :

    • SHELX and WinGX/ORTEP are critical for resolving complex structures, such as the phosphoramidite-linked propanenitrile .

Biological Activity

3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile, with the CAS number 95174-97-3, is a compound characterized by its unique phthalazinone core. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of this compound is C12H11N3OC_{12}H_{11}N_{3}O, with a molecular weight of approximately 213.23 g/mol. The compound features a nitrile functional group attached to a phthalazinone derivative, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC12H11N3OC_{12}H_{11}N_{3}O
Molecular Weight213.23 g/mol
CAS Number95174-97-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key methods include:

  • Cyclization : Using appropriate nitrile precursors under controlled conditions.
  • Oxidation and Reduction : The compound can undergo various oxidation and reduction reactions, leading to different derivatives.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds related to phthalazinones possess significant antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes, which can lead to therapeutic effects in various diseases. For example, it may interact with kinases or phosphatases that are overactive in cancerous cells.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer.
  • Animal Models : Preliminary animal studies indicated potential efficacy in reducing tumor size when administered at specific dosages.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells:

  • Receptor Binding : It may act as a competitive inhibitor at receptor sites associated with growth factors.
  • Signal Transduction Modulation : Alters signaling pathways that regulate cell division and apoptosis.

Research Applications

Due to its promising biological activities, this compound is being explored for various applications:

  • Drug Development : As a lead compound for the development of new anticancer agents.
  • Biochemical Research : Used as a tool to study enzyme functions and cellular processes.

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